
4-(3-methylbenzyl)-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methylbenzyl)-1-piperazinecarbaldehyde, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAC is a piperazine derivative that has a unique structure and properties, which make it a promising candidate for drug development, as well as other applications in the field of chemistry and biology.
科学的研究の応用
4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde is in drug development. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to exhibit significant antimicrobial, antifungal, and antiparasitic activity, making it a potential candidate for the development of new drugs to combat infectious diseases. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has also been shown to have anticancer activity, making it a potential candidate for cancer therapy.
In addition to its applications in drug development, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has also been studied for its potential applications in the field of materials science. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to have unique optical and electronic properties, making it a potential candidate for the development of new materials for electronic and optical devices.
作用機序
The mechanism of action of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organism. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to inhibit the activity of various enzymes and proteins, including DNA polymerase, RNA polymerase, and various kinases.
Biochemical and Physiological Effects:
4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to have various biochemical and physiological effects, depending on the target organism and the concentration of the compound. In bacteria, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to inhibit cell growth and division, leading to cell death. In fungi, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death. In parasites, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to inhibit the activity of various enzymes and proteins, leading to the disruption of key metabolic pathways and the death of the parasite.
実験室実験の利点と制限
One of the main advantages of using 4-(3-methylbenzyl)-1-piperazinecarbaldehyde in lab experiments is its broad-spectrum activity against various organisms. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to be active against bacteria, fungi, and parasites, making it a versatile compound for studying the effects of antimicrobial agents. Another advantage of using 4-(3-methylbenzyl)-1-piperazinecarbaldehyde is its unique structure and properties, which make it a promising candidate for drug development and materials science.
However, there are also some limitations to using 4-(3-methylbenzyl)-1-piperazinecarbaldehyde in lab experiments. One limitation is the potential toxicity of the compound, which can limit its use in certain experiments. Another limitation is the lack of information on the long-term effects of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde exposure, which can make it difficult to assess the safety of the compound.
将来の方向性
There are several future directions for research on 4-(3-methylbenzyl)-1-piperazinecarbaldehyde. One direction is the development of new drugs based on the structure of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde. By modifying the structure of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde, it may be possible to develop new drugs with improved efficacy and safety profiles.
Another direction is the study of the mechanism of action of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde. By understanding the molecular mechanisms by which 4-(3-methylbenzyl)-1-piperazinecarbaldehyde inhibits key enzymes and proteins, it may be possible to develop new drugs with improved specificity and potency.
Finally, there is also potential for the use of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde in the field of materials science. By studying the unique optical and electronic properties of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde, it may be possible to develop new materials for use in electronic and optical devices.
Conclusion:
In conclusion, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde is a promising compound with potential applications in various fields of science. Its unique structure and properties make it a promising candidate for drug development, materials science, and other applications. While there are still many unanswered questions about the mechanism of action and long-term effects of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde exposure, research on this compound has the potential to lead to significant advances in science and medicine.
合成法
The synthesis of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde involves the reaction of 3-methylbenzylamine with piperazine-1-carbaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, which results in the formation of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde as a white crystalline solid. The purity and yield of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde can be improved by using different solvents, catalysts, and reaction conditions.
特性
IUPAC Name |
4-[(3-methylphenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-12-3-2-4-13(9-12)10-14-5-7-15(11-16)8-6-14/h2-4,9,11H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBKDNWUMPJPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbenzyl)-1-piperazinecarbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

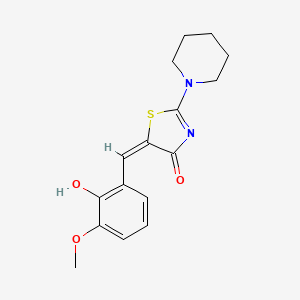
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)
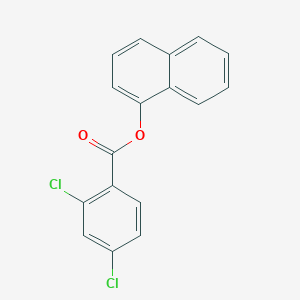
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)

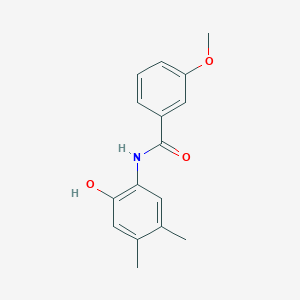
![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)
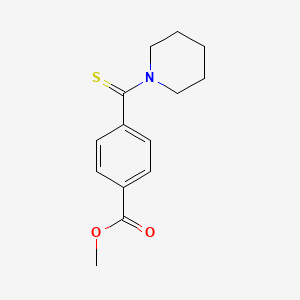
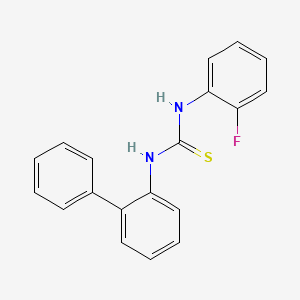
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)
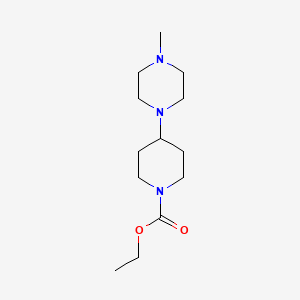
![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)